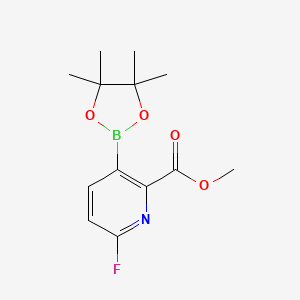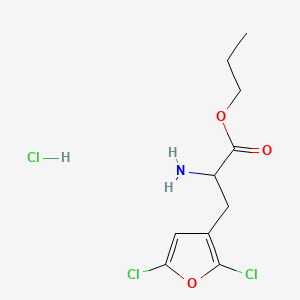![molecular formula C9H16ClNO2 B13575694 Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride CAS No. 2792185-93-2](/img/structure/B13575694.png)
Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is a chemical compound known for its unique bicyclic structure. This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride typically involves the construction of the azabicyclo scaffold followed by esterification and hydrochloride salt formation. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of tropane alkaloids . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of catalytic asymmetric reactions and desymmetrization processes starting from achiral tropinone derivatives are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs
Wirkmechanismus
The mechanism of action of Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate: Similar structure but with a Boc protecting group.
8-Oxa-3-azabicyclo[3.2.1]octane: Contains an oxygen atom in the bicyclic structure.
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one: Contains a cyclopropyl group.
Uniqueness
Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is unique due to its specific ester and hydrochloride functionalities, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
2792185-93-2 |
|---|---|
Molekularformel |
C9H16ClNO2 |
Molekulargewicht |
205.68 g/mol |
IUPAC-Name |
methyl 3-azabicyclo[3.2.1]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-3-2-7(4-9)5-10-6-9;/h7,10H,2-6H2,1H3;1H |
InChI-Schlüssel |
ZPGOZLDMDCIFGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CCC(C1)CNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


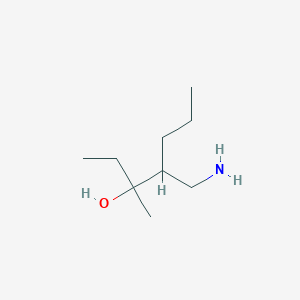
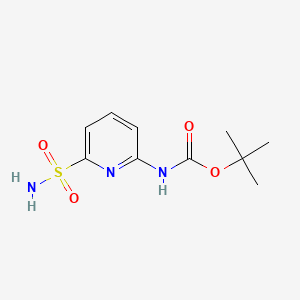
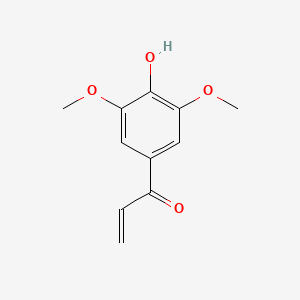
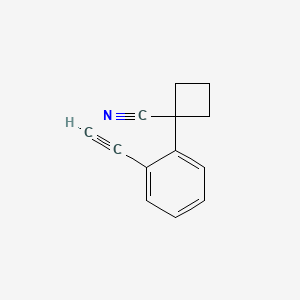
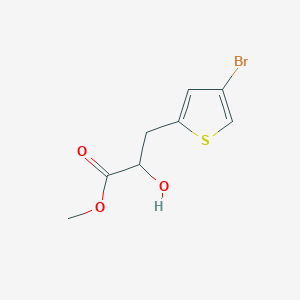
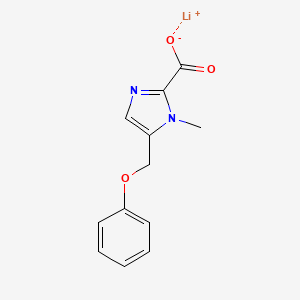
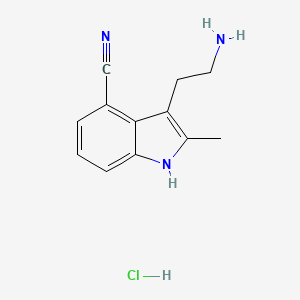
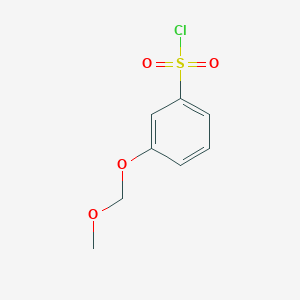
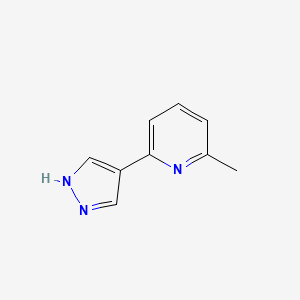
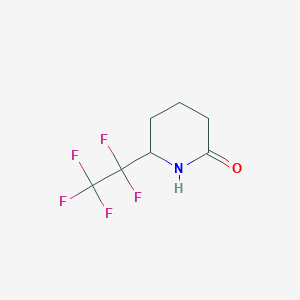
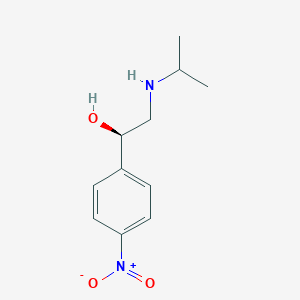
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine](/img/structure/B13575683.png)
